CYP2A6 Inhibition: Demonstrated Potency in the Sub-Micromolar Range
In human liver microsome assays, 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide inhibits CYP2A6 with an IC50 of 560 nM using coumarin as a probe substrate [1]. This contrasts with the non-difluorinated analog 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide, for which published CYP inhibition data are absent. The sub-micromolar potency against CYP2A6, an enzyme crucial for nicotine and precarcinogen metabolism, is a specific quantitative feature not documented for the parent acetamide analog [2].
| Evidence Dimension | CYP2A6 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 560 nM |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide (CAS 62095-58-3); No IC50 data available for CYP2A6 |
| Quantified Difference | Not calculable; target compound shows sub-μM activity, comparator lacks data |
| Conditions | Human liver microsomes, coumarin as substrate, NADPH-regenerating system, 5 min preincubation |
Why This Matters
Procurement decisions require documented CYP panel activity; the difluoro compound's quantified CYP2A6 inhibition fills a data gap that the non-fluorinated analog cannot address.
- [1] BindingDB, Entry BDBM50366410. Affinity Data for CYP2A6: IC50 = 560 nM. Assay: Human liver microsomes, coumarin substrate. View Source
- [2] PubChem Compound Summary for CAS 62095-58-3 (2-(4-chlorophenoxy)-N-(4-chlorophenyl)acetamide). No CYP inhibition data reported. View Source
